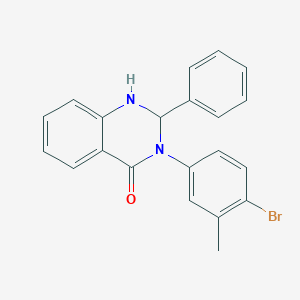![molecular formula C22H24N2O2S B298687 Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione](/img/structure/B298687.png)
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione, also known as MTIM, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MTIM is a thiosemicarbazone derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been studied extensively for its potential use as a therapeutic agent in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to induce apoptosis in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In viral research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the replication of the hepatitis C virus by targeting the viral protein NS5B. In inflammatory disorders, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Wirkmechanismus
The mechanism of action of Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, by binding to the enzyme's active site. Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has also been shown to inhibit the activity of the viral protein NS5B by binding to its active site. In addition, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to induce apoptosis in cancer cells by activating the caspase pathway and downregulating the expression of anti-apoptotic proteins. In viral research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the replication of the hepatitis C virus by reducing the levels of viral RNA and protein. In inflammatory disorders, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the production of pro-inflammatory cytokines by reducing the levels of NF-κB and other transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has several advantages for lab experiments, including its high solubility in water and other solvents, its low toxicity, and its ability to inhibit various enzymes and signaling pathways. However, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione also has several limitations, including its limited stability in solution and its potential for non-specific binding to other proteins and molecules.
Zukünftige Richtungen
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has several potential future directions in scientific research, including its use as a therapeutic agent in cancer, viral infections, and inflammatory disorders. In cancer research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione could be further studied for its potential use in combination with other chemotherapy agents to enhance their efficacy and reduce their toxicity. In viral research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione could be further studied for its potential use in combination with other antiviral agents to enhance their potency and reduce the development of drug resistance. In inflammatory disorders, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione could be further studied for its potential use in combination with other anti-inflammatory agents to enhance their efficacy and reduce their side effects.
Synthesemethoden
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione can be synthesized through a multi-step process that involves the reaction of 2-p-tolyloxyethylamine with indole-3-carboxaldehyde, followed by the reaction with morpholine-4-carbaldehyde and thiosemicarbazide. The final product is obtained through a purification process that involves recrystallization.
Eigenschaften
Produktname |
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione |
|---|---|
Molekularformel |
C22H24N2O2S |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C22H24N2O2S/c1-17-6-8-18(9-7-17)26-15-12-24-16-20(19-4-2-3-5-21(19)24)22(27)23-10-13-25-14-11-23/h2-9,16H,10-15H2,1H3 |
InChI-Schlüssel |
YEZLJABZHZIKBW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298612.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B298614.png)

![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B298619.png)
![(5E)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298620.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298621.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide](/img/structure/B298626.png)
![N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298627.png)

![N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B298631.png)